molecular formula C14H14N2O2 B8435187 N-acetyl-4-(pyrid-2-ylmethoxy)aniline

N-acetyl-4-(pyrid-2-ylmethoxy)aniline

Cat. No. B8435187
M. Wt: 242.27 g/mol
InChI Key: PNFXKYICTMFFJD-UHFFFAOYSA-N
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Patent
US05288743

Procedure details

A suspension of N-acetyl-4-(pyrid-2-ylmethoxy)aniline (116 g; 480 mmol), prepared as in step 1, in 1000 mL 95% ethanol and 130 mL 10M aqueous KOH was refluxed for 2 days. The reaction was concentrated and diluted with water. The mixture was extracted with ethyl acetate. The extracts were dried over magnesium sulfate and concentrated to give 4-(pyrid-2-ylmethoxy)aniline as a brown oil.
Quantity
116 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)=[CH:7][CH:6]=1)(=O)C.[OH-].[K+]>C(O)C>[N:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[CH2:12][O:11][C:8]1[CH:9]=[CH:10][C:5]([NH2:4])=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
116 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)OCC1=NC=CC=C1
Step Two
Name
Quantity
130 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)COC1=CC=C(N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.